

Introduction: The Scientific Imperative for Rigorous Characterization

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,4,6-Trimethyl-3-hydroxypyridine

Cat. No.: B180346

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2,4,6-Trimethyl-3-hydroxypyridine is a heterocyclic compound whose utility as a synthetic intermediate is growing.^{[1][2]} Like many functionalized pyridines, its potential applications in medicinal chemistry and materials science are significant.^{[3][4]} The hydroxyl and methyl groups on the pyridine ring offer multiple sites for further functionalization, making it a versatile building block. However, its utility is predicated on the unambiguous confirmation of its structure and purity. The presence of isomeric impurities, residual starting materials, or solvents can drastically alter reaction outcomes, biological activity, and safety profiles.

This document outlines a multi-technique approach to establish the identity, purity, and key physicochemical properties of this compound, ensuring data integrity for subsequent research and development.

Section 1: Core Physicochemical Properties

A foundational step in characterization is the compilation of known physical and chemical properties. This data, summarized in Table 1, serves as the primary reference against which all experimental results will be compared.

Table 1: Physicochemical Properties of **2,4,6-Trimethyl-3-hydroxypyridine**

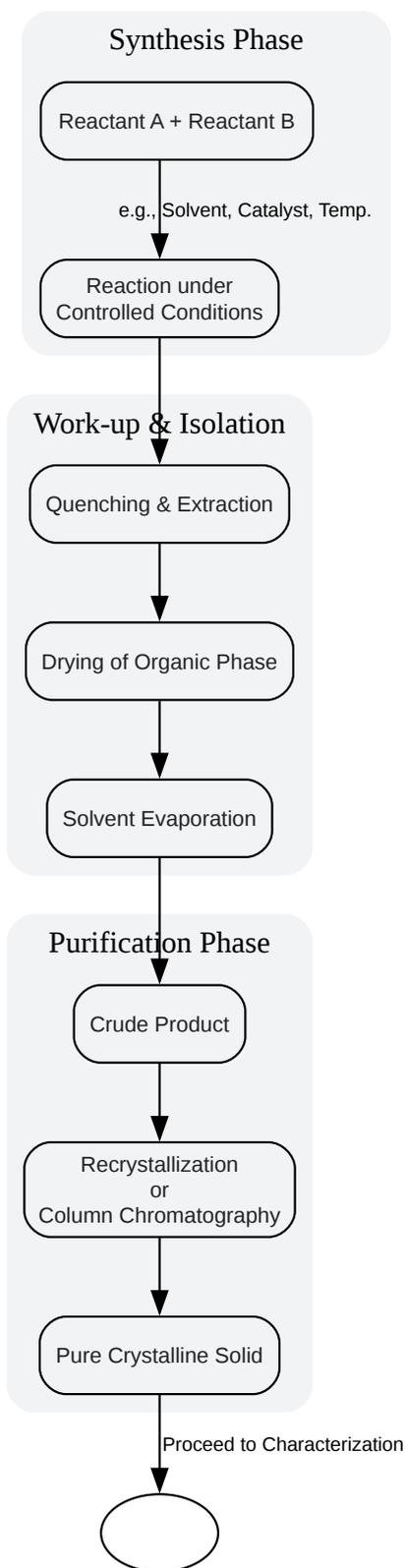
Property	Value	Source
IUPAC Name	2,4,6-trimethylpyridin-3-ol	PubChem[5]
CAS Number	1123-65-5	ChemicalBook[6]
Molecular Formula	C ₈ H ₁₁ NO	PubChem[5]
Molecular Weight	137.18 g/mol	PubChem[5]
Appearance	Expected to be an off-white to beige solid	General knowledge

| Theoretical Elemental Composition | C: 70.04%, H: 8.08%, N: 10.21%, O: 11.66% |
Calculated |

Section 2: Synthesis and Purification Strategy

While numerous synthetic routes to substituted hydroxypyridines exist, a common conceptual workflow involves the synthesis of the core heterocycle followed by purification to remove byproducts and unreacted starting materials.[7] A biological approach, for instance, may involve the enzymatic hydroxylation of 2,4,6-trimethylpyridine.[8] A chemical synthesis might involve a multi-step reaction culminating in the formation of the substituted pyridine ring.[7]

Regardless of the route, a robust purification strategy is non-negotiable. This typically involves extraction, followed by crystallization or column chromatography, and is monitored at each stage by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).



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Caption: Generalized workflow for the synthesis and purification of a target compound.

Section 3: Definitive Spectroscopic Characterization

Spectroscopy is the cornerstone of structural elucidation. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a detailed picture of the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei (^1H and ^{13}C). The resulting spectrum provides information on the number and types of atoms, their connectivity, and their spatial arrangement.

Expected ^1H NMR Spectrum (in CDCl_3 , 400 MHz):

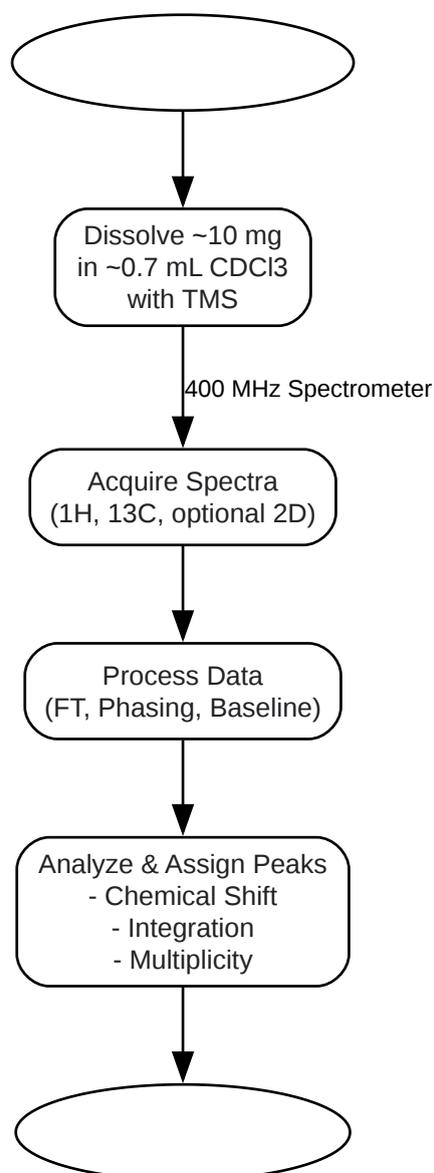
- Aromatic Proton (1H): A singlet is expected for the proton at the C5 position. Due to the electron-donating effects of the methyl and hydroxyl groups, this peak should appear relatively upfield for an aromatic proton, likely in the range of δ 6.5-7.0 ppm.
- Hydroxyl Proton (1H): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, is expected. It could range from δ 4.5-5.5 ppm or even higher. Deuterium exchange (D_2O shake) would confirm this peak by causing it to disappear.
- Methyl Protons (9H): Three distinct singlets are expected for the three non-equivalent methyl groups.
 - The C2 and C6 methyl groups are in different environments due to the C3-hydroxyl group. The C2-methyl will be adjacent to the hydroxyl group, while the C6-methyl is adjacent to the nitrogen.
 - Expected shifts: δ 2.2-2.5 ppm. Each peak will integrate to 3H.

Expected ^{13}C NMR Spectrum (in CDCl_3 , 100 MHz):

- Aromatic Carbons (5C): Five distinct signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group (C3) will be significantly shifted downfield.
- Methyl Carbons (3C): Three distinct signals are expected in the aliphatic region, likely between δ 15-25 ppm.

Protocol for NMR Analysis:

- **Sample Preparation:** Accurately weigh ~10 mg of the purified, dry sample into a clean NMR tube.
- **Dissolution:** Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3). Ensure the sample dissolves completely; gentle vortexing may be required.
- **Referencing:** Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
- **Data Acquisition:** Acquire ^1H , ^{13}C , and optionally 2D spectra (like COSY and HSQC) on a calibrated spectrometer (e.g., 400 MHz).
- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.
- **Analysis:** Integrate the ^1H signals and assign all peaks in both ^1H and ^{13}C spectra to the proposed structure.



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Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Expected Characteristic IR Absorption Bands (KBr Pellet):

- O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm^{-1} is characteristic of the hydroxyl group.[9]
- C-H Stretch (sp^3): Absorption bands just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}) corresponding to the methyl groups.
- C-H Stretch (sp^2): A weaker absorption band above 3000 cm^{-1} (typically 3000-3100 cm^{-1}) for the aromatic C-H bond.
- C=C and C=N Ring Stretching: Several medium to strong bands in the 1400-1650 cm^{-1} region, characteristic of the pyridine ring.[10]

Protocol for FT-IR Analysis (KBr Method):

- Preparation: Thoroughly grind 1-2 mg of the dry sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) in an agate mortar.
- Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.
- Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
- Analysis: Identify the key absorption bands and correlate them to the functional groups of the proposed structure.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

Expected Mass Spectrum (Electron Ionization - EI):

- Molecular Ion (M^+): The spectrum should show a clear molecular ion peak at an m/z value corresponding to the molecular weight of the compound, which is 137.18. High-resolution mass spectrometry (HRMS) should confirm the molecular formula $\text{C}_8\text{H}_{11}\text{NO}$ with high accuracy (calculated exact mass: 137.0841).[5]

- **Key Fragmentation:** A prominent fragment would likely be the loss of a methyl group ($[M-15]^+$), resulting in a peak at m/z 122. Other fragmentation patterns could involve the pyridine ring itself. The fragmentation of the related 2,4,6-trimethylpyridine shows a strong molecular ion peak at m/z 121 and a significant fragment at m/z 120.[11][12]

Protocol for GC-MS Analysis:

- **Sample Preparation:** Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like methanol or ethyl acetate.
- **Injection:** Inject a small volume (e.g., 1 μ L) into the Gas Chromatograph (GC) coupled to the Mass Spectrometer (MS). The GC will separate the analyte from any volatile impurities.
- **Ionization:** The sample is ionized in the MS source (e.g., using a 70 eV electron beam for EI).
- **Data Acquisition:** The mass analyzer separates the ions based on their mass-to-charge ratio, and the detector records their abundance.
- **Analysis:** Identify the molecular ion peak and compare the fragmentation pattern to theoretically derived fragments to support the proposed structure.

Section 4: Chromatographic Purity Assessment

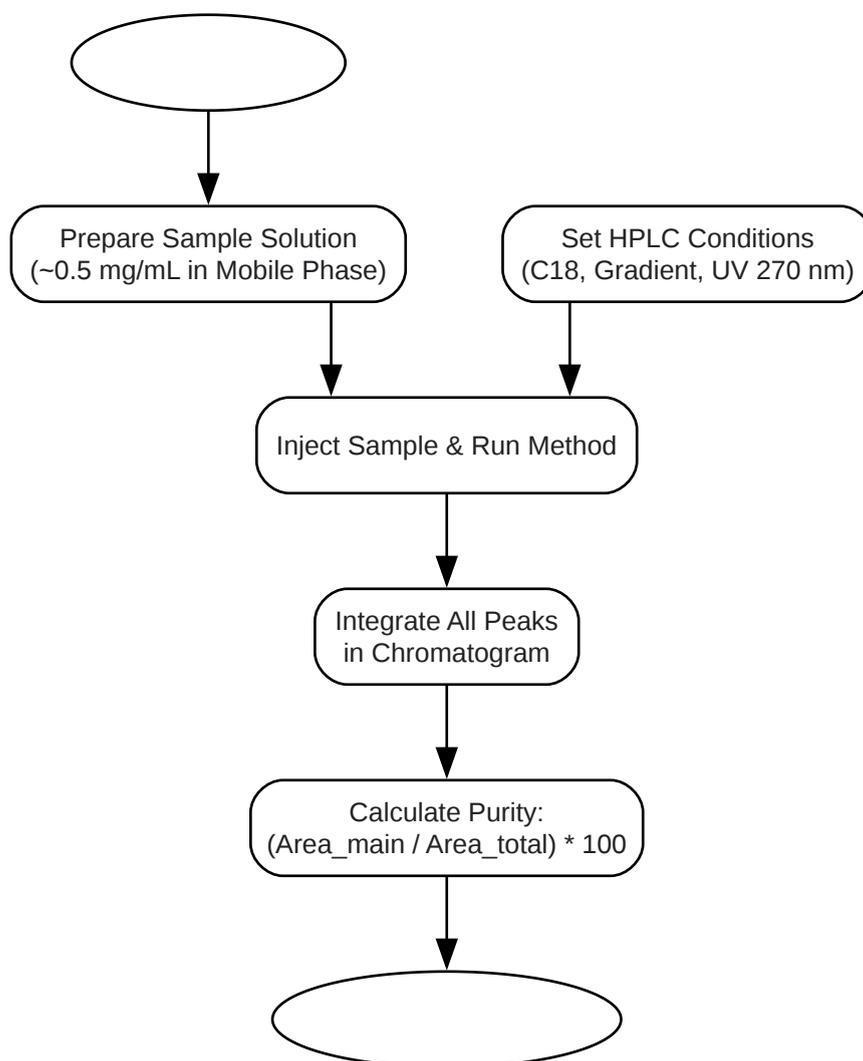
While spectroscopy confirms structure, chromatography quantifies purity. HPLC is the gold standard for assessing the purity of non-volatile organic compounds.

Rationale for Method Development: Pyridine derivatives can be analyzed using reversed-phase HPLC.[13][14] A C18 column is a good starting point. The mobile phase typically consists of an aqueous component with an organic modifier (like acetonitrile or methanol). An acid additive (e.g., formic or acetic acid) is often used to ensure sharp, symmetrical peaks for basic compounds like pyridines by suppressing the ionization of silanol groups on the silica support and protonating the analyte.[13]

Protocol for HPLC Purity Analysis:

- **Instrumentation:** An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 μ m).

- Mobile Phase Preparation:
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Detection Wavelength: 270 nm (or a wavelength determined by a UV scan of the analyte).
 - Column Temperature: 30 °C.
 - Injection Volume: 10 µL.
 - Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.
- Sample Preparation: Accurately prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
- Analysis: Inject the sample and integrate all peaks in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.



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Caption: Workflow for HPLC purity analysis.

Section 5: Complementary Physical Characterization

Melting Point Determination

The melting point is a simple, yet powerful, indicator of purity. A pure crystalline solid will have a sharp, well-defined melting range (typically $< 1^{\circ}\text{C}$), whereas an impure sample will exhibit a broad and depressed melting range.

Protocol:

- Load a small amount of the dry, crystalline sample into a capillary tube.
- Place the tube in a calibrated melting point apparatus.
- Heat the sample slowly (1-2 °C/min) near the expected melting point.
- Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

Elemental Analysis

Elemental analysis provides the percentage composition of C, H, and N in the sample. This experimental data is compared against the theoretical values calculated from the molecular formula (C₈H₁₁NO).

Protocol:

- Submit a small quantity (2-5 mg) of the highly purified and dried sample to a certified analytical laboratory.
- The sample undergoes high-temperature combustion, and the resulting gases (CO₂, H₂O, N₂) are quantified.
- Compare the reported experimental percentages to the theoretical values (see Table 1). A match within ±0.4% is considered confirmation of the elemental composition.

Section 6: Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,4,6-Trimethyl-3-hydroxypyridine** may not be widely available, prudent laboratory practice dictates handling it with care, based on data from similar compounds like 3-hydroxypyridine and 2,4,6-trimethylpyridine (collidine).[15]

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood.[16] Avoid creating dust. Avoid contact with skin, eyes, and clothing.[17]

- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The characterization of **2,4,6-Trimethyl-3-hydroxypyridine** requires a systematic and orthogonal approach. By combining spectroscopic techniques (NMR, IR, MS) to confirm the molecular structure with chromatographic and physical methods (HPLC, MP, EA) to establish purity and composition, a complete and defensible analytical data package can be generated. This rigorous characterization is the essential foundation upon which all subsequent research, development, and innovation are built.

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